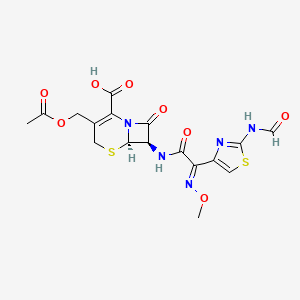
N-Formylcefotaxime
概要
説明
N-Formylcefotaxime is a chemical compound with the molecular formula C17H17N5O8S2 . It is a derivative of cefotaxime, a third-generation cephalosporin antibiotic .
Molecular Structure Analysis
The molecular structure of this compound consists of a beta-lactam ring, a thiazine ring, and an N-formyl group . The exact three-dimensional structure and conformational properties would require more detailed analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature. For a comprehensive analysis, experimental studies would need to be conducted to determine properties such as solubility, stability, melting point, and partition coefficient .
科学的研究の応用
Biosynthesis of N-Formylated Sugars
N-formyltransferases, which include enzymes that catalyze the transfer of formyl groups to primary amine acceptors, are essential in the biosynthesis of N-formylated sugars. These enzymes, which require N10-formyltetrahydrofolate for activity, are significant in de novo purine biosynthesis and are targets for antifolate drug design. N-formylation also occurs in some amino sugars found in the O-antigens of pathogenic bacteria (Holden, Thoden, & Gilbert, 2016).
Formyl Peptide Receptor Family
Formyl peptide receptors (FPRs) are important in host defense and inflammation, mediating the activation of phagocytes by N-formyl and nonformyl peptides. The N-formyl peptides, exclusively encoded by bacterial and mitochondrial genes, are common ligands for all three human FPRs. These receptors play a crucial role in various biological functions and are a focus of structural and functional studies (Ye et al., 2009).
Inhibition of Human Neutrophil Activation
Studies have shown that compounds like honokiol can suppress formyl peptide-induced human neutrophil activation by blocking formyl peptide receptor 1 (FPR1). This has implications for treating FPR1-mediated inflammatory diseases (Liu et al., 2017).
Role in Epithelial Repair
The N-formyl peptide receptors in epithelia, especially in the intestinal epithelium, are critical for mucosal wound repair. The activation of these receptors by specific ligands like annexin A1 mediates signaling pathways that promote mucosal wound recovery, highlighting a novel aspect of epithelial FPR1/NOX1-dependent redox signaling (Leoni et al., 2013).
Antibiotic Resistance and Microbial Ecology
Studies on antibiotic resistance in various ecosystems have highlighted the role of N-formylated compounds like cefotaxime in selecting for resistant bacterial strains. This has implications for understanding the spread of antibiotic resistance in environments like aquaculture systems (Huang et al., 2015).
作用機序
Target of Action
N-Formylcefotaxime, also known as Cefotaxime, primarily targets the penicillin-binding proteins (PBPs) in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cefotaxime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III .
Biochemical Pathways
The inhibition of cell wall synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis . This is due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . Cefotaxime has activity in the presence of some beta-lactamases, both penicillinases and cephalosporinases, of gram-negative and gram-positive bacteria .
Pharmacokinetics
Cefotaxime is widely distributed to body tissues and fluids, including aqueous humor, ascitic and prostatic fluids, and bone . It penetrates the cerebrospinal fluid best when the meninges are inflamed . The drug is partially metabolized in the liver to an active metabolite, desacetylcefotaxime . About 60% of the drug and its metabolites are excreted in the urine . The elimination half-life of cefotaxime is approximately 1 to 1.5 hours in adults, but it can be prolonged with renal and/or hepatic impairment .
Result of Action
The result of cefotaxime’s action is the death of the bacterial cells due to cell lysis . This makes cefotaxime effective against a broad spectrum of Gram-positive and Gram-negative bacteria . Some bacteria, such as enterococcus species, may be intrinsically resistant to cefotaxime . Most extended-spectrum beta-lactamase (ESBL)-producing and carbapenemase-producing isolates are also resistant to cefotaxime .
Action Environment
The efficacy and stability of cefotaxime can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the drug’s action . Additionally, patient-specific factors, such as renal and hepatic function, can impact the drug’s pharmacokinetics
Safety and Hazards
生化学分析
Biochemical Properties
N-Formylcefotaxime, like other cephalosporins, has a broad spectrum of in vitro activity, particularly against Enterobacteriaceae, including β-lactamase-producing strains . It interacts with various enzymes and proteins, primarily penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The interaction between this compound and PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Cellular Effects
This compound exerts significant effects on bacterial cells. By inhibiting cell wall synthesis, it leads to cell lysis and death
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall biosynthesis. It binds to PBPs, which are involved in the final stages of constructing the bacterial cell wall . This binding inhibits the cross-linking of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-known. As a derivative of cefotaxime, it may share similar metabolic pathways. Cefotaxime is known to be metabolized in the liver and excreted in the urine
Transport and Distribution
It’s likely that it’s transported across cell membranes via specific transport proteins, as is the case with many drugs
Subcellular Localization
As an antibiotic, it’s likely to be found in the periplasmic space of bacteria where it can interact with PBPs to inhibit cell wall synthesis
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Formylcefotaxime involves the conversion of cefotaxime to N-Formylcefotaxime through a series of chemical reactions.", "Starting Materials": [ "Cefotaxime", "Formic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cefotaxime is dissolved in water and treated with sodium hydroxide to form the sodium salt of cefotaxime.", "Formic acid is added to the solution and the mixture is heated to reflux.", "Methanol is added dropwise to the mixture to form N-Formylcefotaxime.", "The mixture is cooled and the N-Formylcefotaxime is isolated by filtration and washed with water and methanol." ] } | |
CAS番号 |
66403-32-5 |
分子式 |
C17H17N5O8S2 |
分子量 |
483.5 g/mol |
IUPAC名 |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H17N5O8S2/c1-7(24)30-3-8-4-31-15-11(14(26)22(15)12(8)16(27)28)20-13(25)10(21-29-2)9-5-32-17(19-9)18-6-23/h5-6,11,15H,3-4H2,1-2H3,(H,20,25)(H,27,28)(H,18,19,23)/b21-10-/t11-,15-/m1/s1 |
InChIキー |
QUSLXJHSQSHRFM-QVJRADPESA-N |
異性体SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
正規SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NC=O)SC1)C(=O)O |
| 66403-32-5 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


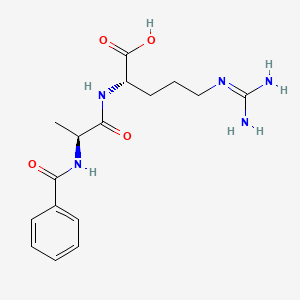
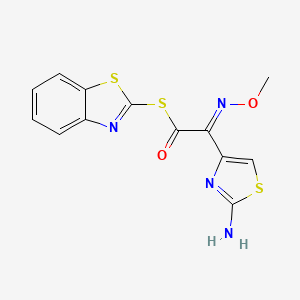

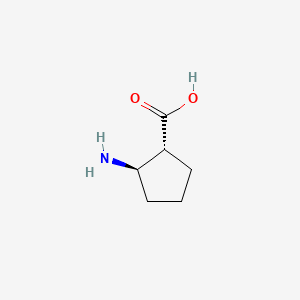
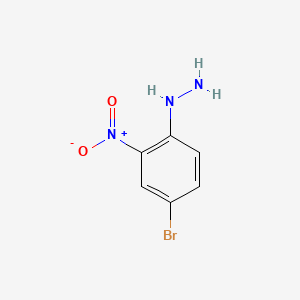
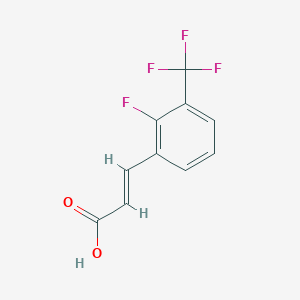

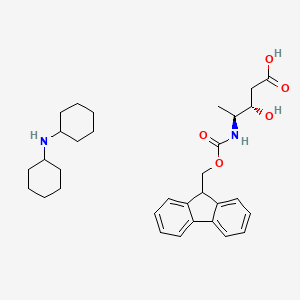

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

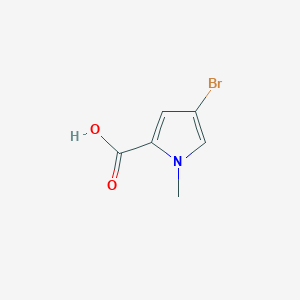
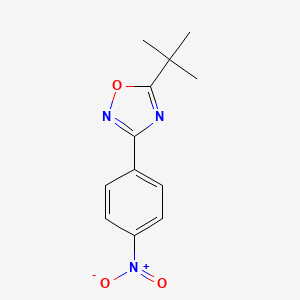
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)
